molecular formula C11H7F3N2O2 B8430234 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)-benzoic acid

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)-benzoic acid

Cat. No.: B8430234
M. Wt: 256.18 g/mol
InChI Key: VIMGIXGQNDFXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)-benzoic acid is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

4-imidazol-1-yl-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-7(10(17)18)1-2-9(8)16-4-3-15-6-16/h1-6H,(H,17,18)

InChI Key

VIMGIXGQNDFXNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(1H-imidazol-1-yl)-3-(trifluoromethyl)-benzonitrile (1.99 g, 8.4 mmol), 12 mL of acetic acid and 6 mL of 12M hydrochloric acid (37%) is shaken for 16 hours at 95° C. After cooling down the reaction mixture is evaporated under reduced pressure. The resulting residue is dissolved in water and the pH is adjusted to ˜5-6 by dropwise addition of 1M sodium hydroxide solution. The precipitate is filtered off, washed with water and dried in vacuo to afford the title compound as a solid.
Name
4-(1H-imidazol-1-yl)-3-(trifluoromethyl)-benzonitrile
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

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